molecular formula C6H12FNO2 B14650790 2-Fluoro-1-nitrohexane CAS No. 50998-15-7

2-Fluoro-1-nitrohexane

Cat. No.: B14650790
CAS No.: 50998-15-7
M. Wt: 149.16 g/mol
InChI Key: BQAXHIDCKZERSJ-UHFFFAOYSA-N
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Description

2-Fluoro-1-nitrohexane (C₆H₁₁FNO₂) is an aliphatic compound featuring a hexane backbone substituted with a fluorine atom at the second carbon and a nitro group (-NO₂) at the first carbon. This structure combines the electron-withdrawing effects of fluorine and the nitro group, which influence reactivity, polarity, and intermolecular interactions.

Properties

IUPAC Name

2-fluoro-1-nitrohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO2/c1-2-3-4-6(7)5-8(9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAXHIDCKZERSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502051
Record name 2-Fluoro-1-nitrohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50998-15-7
Record name 2-Fluoro-1-nitrohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-1-nitrohexane can be synthesized through several methods. One common approach involves the nitration of 2-fluorohexane using nitric acid. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the selective formation of the nitro compound . Another method involves the reaction of 2-fluorohexane with nitrite ions in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of 2-Fluoro-1-nitrohexane often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters ensures efficient production on a large scale .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 2-Fluoro-1-nitrohexane with key analogues:

Compound Molecular Formula Functional Groups Key Features
2-Fluoro-1-nitrohexane C₆H₁₁FNO₂ -NO₂ (C1), -F (C2) Aliphatic; moderate polarity due to -NO₂ and -F; potential thermal instability
1-Fluorohexane C₆H₁₃F -F (C1) Nonpolar; lower boiling point (~90°C est.); limited reactivity
Fluoroethane C₂H₅F -F (C1) Highly volatile (bp: -37°C); used as refrigerants or propellants
1-Fluoro-4-nitronaphthalene C₁₀H₆FNO₂ -NO₂ (aromatic), -F Aromatic nitro compound; higher stability; used in dye synthesis

Reactivity and Stability

  • Nitro Group Effects: The -NO₂ group in 2-Fluoro-1-nitrohexane increases polarity and may confer explosive tendencies under heat or friction, a trait observed in nitroalkanes like nitromethane. This contrasts with non-nitro analogues like 1-fluorohexane, which exhibit lower reactivity .
  • This differs from fluoroethane, where fluorine’s inductive effects dominate without competing functional groups .

Physicochemical Properties

  • Boiling Point : 2-Fluoro-1-nitrohexane likely has a higher boiling point (~150–170°C est.) than 1-fluorohexane due to stronger dipole-dipole interactions from the nitro group. Fluoroethane, with its short chain, remains gaseous at room temperature .

Hazard Profiles

  • Toxicity: Fluorinated nitro compounds may pose inhalation or dermal hazards, though specific toxicological data for 2-Fluoro-1-nitrohexane is unavailable. Analogues like 1-(2-Amino-6-nitrophenyl)ethanone highlight the need for caution due to insufficient toxicological studies .
  • Environmental Impact : Fluorinated compounds often exhibit persistence; the nitro group could further complicate biodegradation pathways .

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